3-Bromo-4-[(oxan-4-yl)methoxy]aniline
Overview
Description
3-Bromo-4-[(oxan-4-yl)methoxy]aniline is an intermediate used in the preparation of triazole analogs of combretastatin A-4, which are cytotoxic agents and inhibitors of tubulin . It is also used in the synthesis of (1,2,4-oxadiazolyl)biphenylcarbonyltetrahydrospiro [furo]indolepiperidine (SB-224289), a selective 5-HT1B receptor inverse agonist .
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-[(oxan-4-yl)methoxy]aniline is C12H16BrNO2 . The exact mass is 200.97893 g/mol and the molecular weight is 286.16 g/mol .Scientific Research Applications
Metabolic Pathway Exploration
Research has elucidated the metabolic pathways of related brominated compounds in animal models. For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed intricate metabolic pathways, leading to the formation of various metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid and others, suggesting multiple metabolic routes for such compounds (Kanamori et al., 2002).
Structural Analogy and Biological Activities
Structural analogs of brominated compounds have been studied for their biological activities. For instance, 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines exhibited comparable activity to their flexible counterparts, indicating the potential of brominated derivatives in biological systems (Nichols et al., 1991).
Carcinogenicity and Chemical Interaction Studies
The derivatives of brominated compounds have been examined for carcinogenic activities. For example, derivatives of 7,12-dimethylbenz[a]anthracene with bromine substitution have shown varying levels of skin carcinogenicity, indicating the impact of bromine substitution on chemical behavior and biological interactions (Lijinsky et al., 1983).
Orexin Receptor Mechanisms and Compulsive Behavior
Compounds with bromine substitution have been explored for their influence on orexin receptors and related compulsive behaviors, demonstrating the role of brominated compounds in modulating neural pathways and behaviors (Piccoli et al., 2012).
Enzyme Induction and Biological Pathways
Certain brominated aniline derivatives have been identified as selective inducers of specific enzymes like cytochrome P450IA2, highlighting their potential role in modulating metabolic pathways and biological processes (Degawa et al., 1995).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-(oxan-4-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDACLWWCAIRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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